5,6-Difluoro-1-methyl-1H-benzimidazole-2-carbaldehyde hydrochloride
Overview
Description
5,6-Difluoro-1-methyl-1H-benzimidazole-2-carbaldehyde hydrochloride is a chemical compound with the linear formula C9H7O1N2Cl1F2 . It is a light yellow solid with a molecular weight of 182.13 . The IUPAC name for this compound is 5,6-difluoro-1H-benzimidazole-2-carbaldehyde .
Molecular Structure Analysis
The SMILES string for this compound is FC1=CC2=C (C=C1F)N=C (C=O)N2C.Cl . The InChI code is 1S/C9H6F2N2O.ClH/c1-13-8-3-6 (11)5 (10)2-7 (8)12-9 (13)4-14;/h2-4H,1H3;1H . These codes provide a way to represent the molecule’s structure in a textual format.Physical and Chemical Properties Analysis
The compound is a light yellow solid . The average mass is 182.127 Da and the monoisotopic mass is 182.029175 Da .Safety and Hazards
The compound is classified under GHS07 and the signal word is “Warning”. The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P264 - P280 - P305 + P351 + P338 - P337 + P313 . It’s worth noting that the compound is classified as Eye Irrit. 2 under hazard classifications .
Properties
IUPAC Name |
5,6-difluoro-1-methylbenzimidazole-2-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O.ClH/c1-13-8-3-6(11)5(10)2-7(8)12-9(13)4-14;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKYQHNKUYXDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1C=O)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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